molecular formula C7H11F3N2O B1372520 1-(Trifluoroacetyl)-1,4-diazepane CAS No. 1177329-26-8

1-(Trifluoroacetyl)-1,4-diazepane

Cat. No.: B1372520
CAS No.: 1177329-26-8
M. Wt: 196.17 g/mol
InChI Key: YYHQTRXNMLTEBR-UHFFFAOYSA-N
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Description

1-(Trifluoroacetyl)-1,4-diazepane (: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-4-1-2-11-3-5-12/h11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHQTRXNMLTEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Trifluoroacetyl 1,4 Diazepane

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a classical and versatile approach to 1-(trifluoroacetyl)-1,4-diazepane. This strategy relies on the sequential construction of the molecule, beginning with simple precursors, followed by the formation of the core heterocyclic structure, and culminating in the introduction of the desired functional group.

Initial Precursor Formation and Sequential Elaboration

The synthesis of the 1,4-diazepane scaffold typically begins with acyclic precursors that contain the necessary nitrogen and carbon atoms. A common strategy involves the use of a suitable diamine, such as ethylenediamine (B42938), and a three-carbon dielectrophile. To control the reactivity and ensure the desired cyclization, protecting groups are often employed on the nitrogen atoms. For instance, one or both nitrogen atoms of the diamine can be protected with groups like nosyl (Ns) or tert-butyloxycarbonyl (Boc).

One practical approach involves starting with a commercially available chiral amino alcohol, such as (S)-2-aminopropan-1-ol. researchgate.net This precursor can be elaborated through a series of steps, including the introduction of a nosyl protecting group and subsequent chemical modifications, to create a linear diamino alcohol intermediate ready for cyclization. researchgate.net This sequential elaboration ensures that the stereochemistry and functional group placement are precisely controlled before the ring-forming reaction.

Functional Group Introduction Strategies for Trifluoroacetylation

Trifluoroacetylation is a critical step for introducing the trifluoroacetyl moiety onto the 1,4-diazepane ring. This transformation is typically achieved by reacting the free amine of the diazepane precursor with a suitable trifluoroacetylating agent. A variety of reagents have been developed for this purpose, each with its own reactivity profile and applications. rsc.org

Commonly used reagents include trifluoroacetic anhydride (B1165640) (TFAA) and ethyl trifluoroacetate. crossref.org For more potent acylation, trifluoroacetyl triflate (TFAT) can be employed, which is known as one of the most powerful trifluoroacetylating agents. rsc.org Another effective method involves the use of trifluoroacetic acid in the presence of an activating agent like trichloromethylchloroformate and a base such as triethylamine. acs.org This approach allows for the direct conversion of primary and secondary amines to their trifluoroacetylated derivatives under mild conditions. acs.org The choice of reagent often depends on the substrate's reactivity and the desired reaction conditions. The trifluoroacetyl group is not only a key structural feature but is also used as a protective group for amines in organic synthesis due to its facile removal under specific conditions. rsc.orgtandfonline.com

Table 1: Common Reagents for Trifluoroacetylation of Amines

Reagent NameChemical FormulaTypical Conditions
Trifluoroacetic Anhydride (TFAA)(CF₃CO)₂OOften with a base (e.g., pyridine, triethylamine)
Ethyl TrifluoroacetateCF₃COOEtHigher temperatures or longer reaction times
Trifluoroacetyl Triflate (TFAT)CF₃CO₂SO₂CF₃Mild conditions, often with a non-nucleophilic base
Trifluoroacetic Acid / TrichloromethylchloroformateCF₃COOH / ClCO₂CCl₃With a base (e.g., triethylamine), mild temperatures

Cyclization Reactions for the 1,4-Diazepane Ring Formation

The formation of the seven-membered 1,4-diazepane ring is the cornerstone of the synthesis. Various cyclization strategies have been developed to construct this heterocyclic system.

One powerful method is the intramolecular Fukuyama-Mitsunobu reaction. researchgate.net This reaction involves the cyclization of a N-nosyl protected diamino alcohol, which can be prepared from precursors like (S)-2-aminopropan-1-ol. researchgate.net The Mitsunobu reaction facilitates the conversion of the alcohol into an effective leaving group in situ, allowing the terminal amine to displace it and form the seven-membered ring.

Another approach is through domino reactions, which allow for the construction of complex structures in a single, efficient step from simple starting materials. For example, a protocol using 1,2-diamines and alkyl 3-oxohex-5-enoates can generate the 1,4-diazepane skeleton through the in situ formation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization. mdpi.comthieme.de Condensation reactions are also widely used. The reaction between a 1,2-diamine and a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound is a common method for forming benzodiazepine (B76468) structures, a strategy that can be adapted for 1,4-diazepanes. acs.org These reactions are often catalyzed by acids, such as heteropolyacids, to promote the intramolecular cyclization of intermediate ketimines. acs.org

Specialized Synthetic Routes

Beyond traditional multi-step methods, specialized routes offer innovative and often more efficient pathways to the 1,4-diazepane core and its fluorinated derivatives. These methods utilize highly reactive building blocks to construct the heterocyclic system.

Application of N-Propargylamines in 1,4-Diazepane Synthesis

N-Propargylamines have emerged as exceptionally versatile building blocks in heterocyclic synthesis, providing efficient routes to 1,4-diazepanes. cuny.edunih.gov These compounds contain both an amine and an alkyne, allowing for a variety of cyclization reactions. researchgate.net The synthesis of the 1,4-diazepane core from N-propargylamines represents a modern approach that often features high atom economy and shorter synthetic pathways. nih.gov

Several strategies leverage the reactivity of the propargylamine (B41283) moiety. For instance, intramolecular cyclization reactions can be triggered to form the seven-membered ring. rsc.org One reported method involves a one-pot sequence starting from an N(1)-alkyne-1,2-diamine building block, which undergoes cyclocondensation and oxidation to form a benzimidazole (B57391) intermediate. Subsequent activation of the alkyne can lead to a 6-endo-dig cyclization and ring expansion to furnish an azepine ring fused to the benzimidazole. researchgate.net Another approach involves the 1,3-dipolar cycloaddition of azide-functionalized propargylamines to form triazole-fused 1,4-benzodiazepines. researchgate.net These methods highlight the utility of N-propargylamines as precursors to complex, fused diazepine (B8756704) systems. rsc.orgcuny.eduresearchgate.net

Utility of Trifluoromethyl-α,β-Ynones and Related Reagents in Fluorinated Diazepine Synthesis

Trifluoromethyl-α,β-ynones are powerful reagents for constructing fluorinated heterocycles, including diazepines. thieme.de These building blocks contain both a trifluoromethyl group and a reactive ynone functionality (an α,β-alkynyl ketone), making them ideal for cyclocondensation reactions with dinucleophiles like diamines.

The reaction of α,β-unsaturated ketones bearing a trifluoromethyl group with diamines is a known method for forming seven-membered heterocyclic rings. nih.gov Specifically, the synthesis of trifluoromethylated researchgate.netcuny.edudiazepines has been accomplished using 1,1,1-trifluoroalk-3-yn-2-ones (a class of CF₃-ynones). thieme.de The reaction likely proceeds through a conjugate addition of one of the amine groups of the diamine (such as ethylenediamine) to the ynone's triple bond, followed by an intramolecular condensation of the second amine group with the ketone carbonyl, ultimately forming the diazepine ring. This approach directly incorporates the trifluoromethyl group into the heterocyclic backbone. Similarly, the reaction of 3-(trifluoroacetyl)chromones with ethylenediamine can lead to the formation of diazepine-related structures, demonstrating how trifluoromethylated β-dicarbonyl surrogates react with diamines to form complex heterocyclic systems. researchgate.net

Synthesis of Bridged 1,4-Diazepane Derivatives

Bridged 1,4-diazepanes, which feature a bicyclic structure, represent a conformationally constrained subset of diazepane derivatives. A notable method for their synthesis is the Schmidt rearrangement. This reaction has been successfully applied to create a series of bridged 1,4-diazepanes, specifically diazabicyclo[n.3.2]alkanes where n ranges from 3 to 5. enamine.net The process starts from the corresponding bicyclic ketones, which undergo rearrangement to selectively yield the bridged diazepane lactam. This method is particularly valuable as it allows for the preparation of derivatives that are selectively protected on one of the nitrogen atoms, making them useful synthons for further functionalization in drug design. enamine.net

Nucleophilic Substitution Strategies for Diazepane Core Formation

Nucleophilic substitution is a cornerstone of heterocyclic synthesis, and several strategies are employed to form the 1,4-diazepane core.

A facile approach involves the intramolecular cyclization of functionalized azetidine (B1206935) precursors. In one study, 1-(2-bromobenzyl)azetidine-2-carboxamides were subjected to a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction. nih.gov This efficiently formed an azetidine-fused 1,4-benzodiazepine (B1214927) system. Subsequent ring-opening of the strained four-membered azetidine ring by various nucleophiles, such as sodium azide (B81097) (NaN3), potassium cyanide (KCN), or sodium thiophenolate (PhSNa), yielded a diverse range of functionalized 1,4-benzodiazepine derivatives in good to excellent yields. nih.gov This strategy highlights how a pre-formed ring can be opened via nucleophilic attack to generate the desired larger heterocyclic system.

Another relevant strategy involves the reaction of 3-nitrobenzaldehyde (B41214) with a substituted 1,4-diazepane, followed by reduction of the nitro group to an amine. openpharmaceuticalsciencesjournal.com This amine can then undergo nucleophilic attack on a sulfonyl chloride, demonstrating how the diazepane nitrogen can act as a nucleophile to build more complex structures. openpharmaceuticalsciencesjournal.com The initial step of reacting the aldehyde with the diazepine is a key C-N bond-forming reaction. openpharmaceuticalsciencesjournal.com

Modern Catalytic and Green Chemistry Approaches

Recent advancements in chemical synthesis have emphasized the development of more efficient, environmentally friendly, and rapid methodologies. These "green chemistry" approaches are highly applicable to the synthesis of 1,4-diazepane and its derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that dramatically reduces reaction times, often increases yields, and can lead to cleaner products compared to conventional heating methods. rasayanjournal.co.inanton-paar.comsphinxsai.com

A key application is the synthesis of 1,4-diazepin-5-ones, which are valuable precursors that can be reduced to form the 1,4-diazepane ring. researchgate.net A microwave-assisted method for synthesizing 7-substituted-1,4-diazepin-5-ones was shown to be rapid and produce good yields. researchgate.net Similarly, novel pyrimido[4,5-b] smolecule.comresearchgate.netdiazepines have been obtained regioselectively by reacting 4,5,6-triaminopyrimidine with methylenedioxychalcones under microwave irradiation. nih.gov This highlights the ability of microwave energy to efficiently drive cyclization reactions.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
Reaction TypeConditionsReaction TimeYieldReference
N-Acylation (Secondary amine + Isocyanate)Microwave, CH₂Cl₂8-10 min94% rasayanjournal.co.in
1,3-Dipolar CycloadditionMicrowave, Toluene, 75 °C1 h70-80% rasayanjournal.co.in
Pyrimido[4,5-b] smolecule.comresearchgate.netdiazepine SynthesisMicrowave IrradiationNot specifiedGood nih.gov

Ionic Liquid-Mediated Synthesis of Diazepane Derivatives

Ionic liquids (ILs) are increasingly used as environmentally benign solvents and catalysts in organic synthesis. rsc.org Their unique properties, such as negligible vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to volatile organic solvents.

The synthesis of benzodiazepine derivatives has been successfully carried out using an acidic bis-ionic liquid, 1,4-diazabicyclo[2.2.2]octanium diacetate, as a recoverable and reusable catalyst. nih.gov This method, often combined with ultrasound irradiation, is simple, environmentally friendly, and provides excellent yields in short reaction times under mild conditions. nih.govnih.gov Other studies have demonstrated the use of 1-n-butyl-3-methylimidazolium-based ionic liquids for the synthesis of dihydropyridine (B1217469) derivatives, a related heterocyclic system, showcasing the broad applicability of ILs in promoting complex multi-component reactions. researchgate.netnih.gov The use of 1,3-disulfonic acid imidazolium (B1220033) carboxylate ionic liquids has also been shown to be efficient for preparing various heterocyclic derivatives under solvent-free conditions. rsc.org

Metal-Free and Catalyst-Free Synthetic Transformations

The development of metal-free and catalyst-free reactions is a key goal in green chemistry to avoid contamination of products with toxic metals and to reduce costs.

A novel metal-free synthesis of 1,4-benzodiazepines has been developed using hexafluoroisopropyl 2-aminobenzoates and α-bromoamides at room temperature. nih.gov This protocol is notable for its mild reaction conditions, good functional group tolerance, and excellent yields. nih.gov Another green, catalyst-free system for synthesizing the benzodiazepine ring involves the ultrasonication of o-phenylenediamine, isatin, and a 1,3-diketone in water, which serves as the solvent. nih.gov This method avoids the need for any catalyst and provides high yields. nih.gov Furthermore, visible-light-promoted metal-free N-H insertion reactions using N-tosylhydrazones as diazo precursors offer a modern and mild strategy for C-N bond formation, which is applicable to a wide range of amines and other nucleophiles. rsc.org

Table 2: Metal-Free Synthesis of 1,4-Benzodiazepines
Starting MaterialsConditionsYieldReference
Hexafluoroisopropyl 2-aminobenzoates, α-bromoamidesCs₂CO₃, HFIP/DMF, Room Temp.Up to 96% nih.gov
o-Phenylenediamine, Isatin, 1,3-DiketoneUltrasound, Water, 80 °C95% nih.gov

Ultrasound-Enhanced Synthetic Methods for Diazepines

Ultrasound irradiation has become a popular green method for accelerating organic reactions. researchgate.net The physical phenomenon of acoustic cavitation provides the energy to overcome activation barriers, leading to significantly higher reaction rates, shorter reaction times, and high yields under mild conditions. researchgate.netresearchgate.net

Several protocols for the synthesis of benzodiazepine rings have utilized ultrasound. A three-component reaction of o-phenylenediamine, various aldehydes, and dimedone in the presence of an ionic liquid catalyst is significantly enhanced by ultrasound irradiation. nih.gov A particularly green method involves a multicomponent synthesis of the benzodiazepine ring in water under ultrasound irradiation, which proceeds in excellent yields without the need for traditional purification methods. researchgate.net This approach has been successfully validated on a gram scale. researchgate.net The synthesis of other nitrogen-containing heterocycles, such as benzo[f]indole-4,9-diones, has also been effectively promoted by ultrasound, demonstrating the broad utility of this technique. utrgv.edu

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of this compound from the parent 1,4-diazepane (also known as homopiperazine) presents a key challenge in regioselectivity. The two secondary amine groups within the 1,4-diazepane ring are chemically non-equivalent, which, in principle, allows for selective functionalization.

The differential reactivity of the two nitrogen atoms in unsymmetrical diamines can be exploited to achieve regioselective acylation. The nucleophilicity of the nitrogen atoms is influenced by the conformational dynamics of the diazepane ring and the electronic environment. In many cases, one nitrogen atom may be more sterically accessible or possess a higher electron density, making it more susceptible to electrophilic attack by a trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate.

While specific studies on the regioselective trifluoroacetylation of 1,4-diazepane are not extensively documented in publicly available literature, general principles of amine acylation suggest that reaction conditions can be optimized to favor the formation of the mono-acylated product. This can be achieved by controlling stoichiometry, temperature, and the choice of solvent and acylating agent. For instance, using a limited amount of the trifluoroacetylating agent at low temperatures would likely favor mono-acylation over di-acylation.

Table 1: Theoretical Reaction Parameters for Regioselective Trifluoroacetylation of 1,4-Diazepane

ParameterCondition for Mono-acylationRationale
Stoichiometry 1,4-Diazepane : Trifluoroacetylating Agent > 1:1Limits the availability of the acylating agent, reducing the likelihood of double acylation.
Temperature Low (e.g., -78 °C to 0 °C)Reduces the reaction rate, allowing for greater kinetic control and selectivity.
Solvent Aprotic, non-polarMinimizes side reactions and can influence the conformation and reactivity of the diamine.
Acylating Agent Less reactive agent (e.g., ethyl trifluoroacetate)Provides a milder reaction, enhancing selectivity for the more nucleophilic nitrogen.

Stereoselectivity becomes a critical consideration when substituents are present on the diazepine ring, creating chiral centers. The synthesis of enantiomerically pure substituted 1-(trifluoroacetyl)-1,4-diazepanes requires advanced asymmetric synthetic strategies.

One established approach is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to control the stereochemical outcome of subsequent reactions. In the context of 1,4-diazepane synthesis, a chiral starting material, such as an amino acid, can be used to construct the diazepine ring, thereby setting the stereochemistry at a specific position. Subsequent trifluoroacetylation would then yield a chiral, enantiomerically enriched product.

Another strategy involves the use of chiral derivatizing agents. These are chiral reagents that react with both enantiomers of a racemic mixture to form a pair of diastereomers. These diastereomers can then be separated using standard chromatographic techniques. While primarily used for analytical purposes to determine enantiomeric excess, this method can be adapted for preparative scale separations. For instance, racemic substituted 1,4-diazepane could be reacted with a chiral acid chloride to form diastereomeric amides, which are then separated and the chiral auxiliary is subsequently cleaved to yield the individual enantiomers of the trifluoroacetylated product.

The enantioselective synthesis of related heterocyclic compounds, such as 1,4-benzodiazepines, has been successfully achieved through methods like "memory of chirality," where the inherent chirality of the diazepine ring conformation directs the stereochemical outcome of a reaction even after the original chiral center is temporarily removed. nih.gov Similar principles could potentially be applied to the synthesis of chiral 1-(trifluoroacetyl)-1,4-diazepanes.

Chemical Reactivity and Mechanistic Investigations of 1 Trifluoroacetyl 1,4 Diazepane

Fundamental Reaction Pathways

The reactivity of the 1,4-diazepane scaffold in 1-(trifluoroacetyl)-1,4-diazepane is modulated by the N-trifluoroacetyl group. This group, being strongly electron-withdrawing, reduces the nucleophilicity of the nitrogen atom to which it is attached. Consequently, the non-acylated nitrogen atom becomes the primary site for many chemical transformations.

Oxidation Reactions and Their Mechanistic Aspects

While specific oxidation studies on this compound are not extensively documented, the oxidation of similar N-acylated cyclic amines suggests that the non-acylated nitrogen atom is susceptible to oxidation. Oxidation can lead to the formation of N-oxides or, under harsher conditions, ring-opening products. The trifluoroacetyl group is generally stable under mild oxidative conditions.

Mechanistically, the oxidation of the free amino group would likely proceed via a direct attack of an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), on the lone pair of the nitrogen atom. The electron-withdrawing nature of the trifluoroacetyl group on the other nitrogen would likely have a deactivating effect on the ring, potentially requiring slightly more forcing conditions compared to the parent 1,4-diazepane.

Reduction Reactions and Associated Reaction Mechanisms

The reduction of this compound can target either the amide functionality or other reducible groups that might be present on the diazepane ring. The trifluoroacetyl group, being an amide, is generally resistant to catalytic hydrogenation under conditions that would reduce other functional groups. However, it can be reduced by powerful hydride reagents.

The reduction of the trifluoroacetyl amide bond typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comescholarship.orgyoutube.com The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the trifluoroacetyl group. This is followed by coordination of the oxygen atom to the aluminum species and subsequent elimination of an aluminate-oxygen species to yield an iminium ion intermediate. A second hydride attack on the iminium ion then furnishes the corresponding N-ethyl-1,4-diazepane. It's important to note that due to the poor leaving group ability of the nitrogen, the reaction proceeds via removal of the carbonyl oxygen rather than cleavage of the C-N bond. youtube.comescholarship.org

Table 1: Reduction of N-Trifluoroacetyl Amides

ReagentProductMechanistic Notes
Lithium Aluminum Hydride (LiAlH₄)Corresponding N-ethyl amineProceeds via hydride attack, oxygen coordination to aluminum, and subsequent reduction of an iminium intermediate. youtube.comescholarship.orgyoutube.com
Diisobutylaluminum Hydride (DIBAL-H)Aldehyde (in some cases)Can achieve partial reduction to the aldehyde under controlled conditions. youtube.com
Sodium Borohydride (NaBH₄)No reaction (typically)Generally not strong enough to reduce amides unless activated.

Nucleophilic Substitution Reactions Involving the Diazepane Scaffold

The non-acylated nitrogen of this compound retains its nucleophilic character and can participate in nucleophilic substitution reactions. This allows for the introduction of various substituents at the N-4 position.

The free secondary amine can be alkylated, acylated, or arylated using appropriate electrophiles. For instance, reaction with alkyl halides, acid chlorides, or sulfonyl chlorides would lead to the corresponding N-substituted derivatives. The reactivity would be comparable to that of other secondary cyclic amines. The trifluoroacetyl group, by inductively withdrawing electron density, slightly diminishes the nucleophilicity of the distal nitrogen atom compared to the parent 1,4-diazepane.

Electrophilic Substitution Reactions on the Diazepane Ring

Direct electrophilic substitution on the carbon atoms of the diazepane ring is generally not a common reaction pathway for this class of compounds. The ring is electron-rich and tends to react with electrophiles at the nitrogen atoms. However, reactions involving the enamine-like character of the carbon adjacent to a nitrogen are conceivable under specific conditions, though not widely reported for this specific molecule.

Transformations of the Trifluoroacetyl Group

The trifluoroacetyl group itself can undergo a variety of chemical transformations, making it a versatile functional handle in organic synthesis.

Derivatization Reactions of the Trifluoroacetyl Moiety

The trifluoroacetyl group can be removed (deprotected) under specific conditions, regenerating the free amine. This property is often exploited in peptide synthesis and other areas where temporary protection of an amine is required.

Cleavage of the N-trifluoroacetyl group is typically achieved under basic conditions. researchgate.net Hydrolysis can be effected using aqueous base, such as sodium hydroxide (B78521) or potassium carbonate. The mechanism involves nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by elimination of the diazepane nitrogen as the leaving group, which is subsequently protonated. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Table 2: Cleavage of the N-Trifluoroacetyl Group

Reagent/ConditionProductMechanistic Notes
Aqueous Base (e.g., NaOH, K₂CO₃)1,4-DiazepaneNucleophilic acyl substitution via attack of hydroxide on the carbonyl carbon. researchgate.net
Ammonia (B1221849)/Amines1,4-DiazepaneTransamidation reaction leading to the deprotected amine.
Mild Acidic ConditionsGenerally StableThe trifluoroacetyl group is relatively stable to acidic conditions. semanticscholar.org

Furthermore, the acidity of the N-H proton in the trifluoroacetamide (B147638) moiety (pKa ≈ 17.2 in DMSO for N-phenyltrifluoroacetamide) allows for deprotonation under appropriate basic conditions, generating an anion that can potentially react with electrophiles. organicchemistrydata.org However, such reactions would need to compete with reactions at the more nucleophilic N-4 position.

Trifluoroacetyl Group as an Activating or Protecting Group

The trifluoroacetyl (TFA) group is a well-established protecting group for amines in organic synthesis. Its primary function is to temporarily block the reactivity of an amine group to allow for selective reactions at other sites within a molecule. The strong electron-withdrawing nature of the trifluoromethyl moiety significantly reduces the nucleophilicity of the acylated nitrogen atom in this compound.

This deactivation makes the N-1 nitrogen substantially less reactive towards electrophiles compared to the free secondary amine at the N-4 position. Consequently, the TFA group effectively serves as a protecting group , directing reactions such as alkylation or acylation to the N-4 position.

While primarily a protecting group, the TFA moiety can also be considered an activating group under certain contexts. The electron-withdrawing effect can increase the acidity of the N-H proton at the N-4 position, potentially facilitating its deprotonation under basic conditions. However, its role as a protecting group is the most prominent and well-documented function. The removal of the TFA group is typically achieved under mild basic conditions, such as with ammonia or alkali metal carbonates in an alcoholic solvent, which cleaves the amide bond to regenerate the free diamine.

Intramolecular Cyclization and Rearrangement Studies

Specific studies on the intramolecular cyclization and rearrangement of this compound are not readily found in the literature. However, based on the reactivity of related N-acylated diamines, some potential transformations can be postulated.

Intramolecular reactions would likely involve the participation of the free N-4 amine. For instance, if a suitable electrophilic center were introduced elsewhere in the molecule, intramolecular cyclization could occur. The seven-membered ring of the diazepane scaffold can adopt various conformations, which would influence the feasibility and outcome of such cyclization reactions.

Skeletal rearrangements of the 1,4-diazepane ring itself are not commonly reported under typical reaction conditions. Such rearrangements would likely require high-energy conditions or the presence of specific catalysts that could promote bond cleavage and reorganization within the heterocyclic core. Without specific experimental data for this compound, any discussion on rearrangement remains speculative.

Reaction Kinetics and Thermodynamic Analysis

A comprehensive search of scientific databases reveals a lack of specific studies on the reaction kinetics and thermodynamic analysis of this compound. To provide a thorough analysis, one would need experimental data from techniques such as stopped-flow spectroscopy, NMR lineshape analysis, or calorimetry for reactions involving this compound.

In a general sense, the kinetics of reactions at the N-4 position would be influenced by steric hindrance from the diazepane ring and the electronic effects of the trifluoroacetyl group. The rate of N-acylation at the N-4 position, for example, would be expected to be slower than that of a simple acyclic secondary amine due to the conformational constraints of the seven-membered ring.

Thermodynamically, the formation of this compound from 1,4-diazepane and a trifluoroacetylating agent is an exothermic and exergonic process, driven by the formation of a stable amide bond. The equilibrium of reactions involving the N-4 amine would be governed by the relative stabilities of the reactants and products, as well as by entropy changes.

To illustrate the type of data required for a full analysis, a hypothetical kinetic study of the N-alkylation of this compound could be presented in a data table.

Hypothetical Kinetic Data for the Alkylation of this compound

Alkylating Agent Solvent Temperature (°C) Rate Constant (k, M⁻¹s⁻¹)
Methyl Iodide Acetonitrile 25 Data not available
Ethyl Bromide DMF 25 Data not available

Similarly, a thermodynamic analysis would require data on enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for specific reactions.

Hypothetical Thermodynamic Data for the N-Trifluoroacetylation of 1,4-Diazepane

Parameter Value
Enthalpy of Reaction (ΔH) Data not available
Entropy of Reaction (ΔS) Data not available

Without experimental determination, these values remain unknown for this compound.

Advanced Spectroscopic and Structural Elucidation of 1 Trifluoroacetyl 1,4 Diazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 1-(Trifluoroacetyl)-1,4-diazepane, a thorough NMR analysis would be crucial for confirming its covalent structure and understanding its conformational behavior in solution.

High-Resolution ¹H NMR Spectroscopy for Proton Environments

A high-resolution ¹H NMR spectrum would be expected to reveal the distinct proton environments within the 1,4-diazepane ring. The protons on the carbon atoms adjacent to the nitrogen atoms would exhibit characteristic chemical shifts influenced by the electron-withdrawing trifluoroacetyl group and the secondary amine. Due to the conformational flexibility of the seven-membered ring, complex signal multiplicities arising from spin-spin coupling between non-equivalent protons would be anticipated. Temperature-dependent NMR studies could provide insights into the ring inversion dynamics. Without experimental data, a precise assignment of chemical shifts and coupling constants is not possible.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum would provide essential information about the carbon framework of the molecule. The spectrum would be expected to show distinct signals for each of the carbon atoms in the diazepane ring and the two carbons of the trifluoroacetyl group. The carbonyl carbon and the carbon of the trifluoromethyl group would appear at characteristic downfield and upfield shifts, respectively. The chemical shifts of the diazepane ring carbons would be indicative of their substitution and local electronic environment.

¹⁹F NMR Spectroscopy for Trifluoroacetyl Group Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of the trifluoroacetyl moiety and could be influenced by the solvent and the conformational state of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the diazepane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, helping to establish the connectivity across the nitrogen atoms and the trifluoroacetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the seven-membered ring.

The absence of any of this 2D NMR data in the public domain prevents a definitive structural and conformational analysis.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands. A strong absorption band corresponding to the C=O (amide) stretching vibration would be a prominent feature. Additionally, C-F stretching vibrations from the trifluoromethyl group would appear in the fingerprint region. The N-H stretching vibration of the secondary amine in the diazepane ring would also be observable.

Without access to an experimental IR spectrum, a table of characteristic absorption bands cannot be compiled.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides critical insights into the molecular vibrations of this compound, offering a "fingerprint" based on its functional groups. mdpi.com The technique detects the inelastic scattering of monochromatic light, revealing the vibrational modes of the molecule's structural components. For this compound, key vibrations include the stretching of the carbonyl (C=O) group, the carbon-fluorine (C-F) bonds in the trifluoroacetyl moiety, and various motions within the diazepane ring.

The polar CF3 group's vibration is expected to be a prominent feature in the spectrum. nih.gov While specific experimental data for this compound is not publicly available, the expected Raman shifts can be predicted based on characteristic group frequencies. These vibrations are sensitive to the molecular environment and conformation.

Table 1: Predicted Characteristic Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300-3500Medium
C-H StretchAliphatic (CH₂)2850-2960Strong
C=O StretchAmide (Trifluoroacetyl)1680-1720Strong
CH₂ BendAliphatic (CH₂)1440-1480Medium
C-F StretchTrifluoromethyl (-CF₃)1100-1350Strong, Multiple Bands
C-N StretchAmine/Amide1000-1250Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and exploring the substance's fragmentation patterns, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule by providing its exact mass with high accuracy, typically within 5 parts per million (ppm). ufl.edu For this compound, with a molecular formula of C₇H₁₁F₃N₂O, HRMS can distinguish its formula from other possibilities with the same nominal mass. nih.gov This precision is crucial for confirming the identity of the compound in complex mixtures or verifying the outcome of a synthesis. ufl.edu

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₁₁F₃N₂O
Theoretical Exact Mass196.07724 Da
Hypothetical Experimental Mass196.07750 Da
Mass Accuracy (Error)1.3 ppm

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural details of the molecule by analyzing its fragmentation pathways. nih.gov In an MS/MS experiment, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting pattern of fragments provides a roadmap of the molecule's structure.

For this compound, fragmentation is expected to initiate at the most labile bonds. Plausible fragmentation pathways include the cleavage of the trifluoroacetyl group and ring fissions within the diazepane structure. The fragmentation of fluorinated compounds can sometimes involve complex rearrangements. nih.gov The study of these pathways is fundamental for structural elucidation. mdpi.commdpi.com

Table 3: Proposed Key Fragment Ions of this compound in MS/MS

m/z (mass-to-charge ratio)Proposed Fragment StructureNeutral Loss
197.0851[C₇H₁₂F₃N₂O]⁺Precursor Ion [M+H]⁺
127.0922[C₅H₁₁N₂]⁺CF₃CO
100.0817[C₅H₁₀N]⁺C₂H₃F₃NO
99.0922[C₅H₁₁N₂]⁺C₂F₃O
69.9952[CF₃]⁺C₅H₁₁N₂O

X-ray Crystallography for Solid-State Structural Determination

Conformational Analysis in the Crystalline State

The seven-membered 1,4-diazepane ring is flexible and can adopt several low-energy conformations. X-ray crystallography on related 1,4-diazepane derivatives has shown that the ring commonly adopts chair, boat, or twist-boat conformations. nih.govnih.govresearchgate.net In the case of this compound, the bulky and electron-withdrawing trifluoroacetyl group would significantly influence the conformational preference of the diazepane ring. The specific conformation (e.g., chair vs. boat) determines the spatial orientation of the substituents, which is critical for understanding its interactions. nih.gov

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, the key interactions dictating the crystal packing are expected to be hydrogen bonds and dipole-dipole interactions. The secondary amine (N-H) in the diazepane ring can act as a hydrogen bond donor, while the carbonyl oxygen of the trifluoroacetyl group can act as an acceptor. This could lead to the formation of dimers or polymeric chains, a common motif in crystal engineering. nih.gov

Furthermore, the highly polar trifluoroacetyl group can participate in strong dipole-dipole interactions and potentially weaker C-F···H contacts. rsc.org These collective interactions create a stable, three-dimensional supramolecular architecture.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPotential Motif
Hydrogen BondingN-H (diazepane ring)C=O (trifluoroacetyl)Dimer, Chain
Dipole-DipoleC-F, C=OC-F, C=OLattice stabilization
Van der WaalsAliphatic CH₂ groupsVariousClose packing

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if chiral derivatives of this compound are synthesized, for instance, by introducing a substituent on one of the carbon atoms of the diazepane ring, then chiroptical spectroscopy would become a valuable tool for determining the absolute configuration and studying the conformational preferences of these chiral molecules. To date, specific research on the chiroptical properties of chiral derivatives of this compound is not widely reported in the literature.

Computational and Theoretical Chemistry Studies of 1 Trifluoroacetyl 1,4 Diazepane

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic properties of 1-(Trifluoroacetyl)-1,4-diazepane. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern the molecule's behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of medium-sized organic molecules like this compound due to its favorable balance of computational cost and accuracy. In a typical DFT study, the geometry of the molecule is optimized to find its lowest energy structure. For analogous diazepane systems, hybrid functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-31G(d,p) or larger for greater accuracy. nih.gov

These calculations can determine a range of electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, reveals the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing trifluoroacetyl group is expected to significantly influence the electron distribution on the diazepane ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValueSignificance
HOMO Energy-7.2 eVIndicates the energy of the outermost electrons; relates to ionization potential.
LUMO Energy-1.5 eVIndicates the energy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap5.7 eVReflects chemical reactivity and stability.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule.

Note: The values in this table are illustrative and based on typical ranges for similar fluorinated organic molecules. They represent the type of data obtained from DFT calculations.

Ab Initio Methods for Electronic Structure

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for more precise calculations, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide benchmark-quality data on molecular geometries and energies. acs.org

For a molecule like this compound, ab initio calculations could be used to validate the results from DFT, particularly for properties that are sensitive to electron correlation effects. For instance, the rotational barrier of the trifluoroacetyl group or the precise energy differences between various ring conformations could be more accurately determined using these higher-level methods. acs.org Comparing results from different levels of theory helps to ensure the reliability of the computational predictions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the seven-membered diazepane ring and the rotation of the trifluoroacetyl group mean that this compound can exist in multiple conformations. Understanding the relative energies and interconversion barriers of these conformers is essential, as the dominant conformation often dictates the molecule's biological activity and physical properties.

Ring Conformations of the 1,4-Diazepane Ring

The 1,4-diazepane ring is known to adopt several low-energy conformations, most commonly chair and boat forms, as well as twisted variations of these. nih.govnih.gov Computational studies on related N,N-disubstituted 1,4-diazepanes have shown that twist-boat and chair conformations can be low in energy. nih.gov In some instances, the chair conformation is the most stable. nih.gov The specific substituents on the nitrogen atoms play a crucial role in determining the conformational preference.

For this compound, a conformational search using molecular mechanics or semi-empirical methods, followed by geometry optimization of the resulting conformers with DFT, would be a standard approach. This would yield the relative energies of the different chair, boat, and twist-boat conformations. The presence of the bulky and electronegative trifluoroacetyl group would likely introduce specific steric and electronic effects that favor certain conformations over others.

Table 2: Hypothetical Relative Energies of 1,4-Diazepane Ring Conformations for this compound

ConformationRelative Energy (kcal/mol)Key Structural Features
Twist-Chair0.00Most stable conformer.
Boat1.5 - 2.5Higher energy due to eclipsing interactions.
Chair0.5 - 1.5Slightly higher in energy than the twist-chair.
Twist-Boat0.2 - 0.8A low-energy intermediate between chair and boat forms. nih.gov

Note: This table presents a plausible energy landscape for illustrative purposes, based on general findings for substituted diazepanes.

Rotational Barriers of the Trifluoroacetyl Group

The rotation of the trifluoroacetyl group around the C-N amide bond is a key dynamic process in this compound. This rotation is hindered by a significant energy barrier due to the partial double bond character of the amide C-N bond. Computational methods are well-suited to quantify this rotational barrier.

The process involves performing a series of constrained geometry optimizations where the dihedral angle defining the rotation of the trifluoroacetyl group is fixed at various values (e.g., in 15-degree increments from 0 to 180 degrees). Plotting the energy at each step reveals the energy profile of the rotation, with the highest point on the profile corresponding to the rotational barrier. DFT calculations have been successfully used to determine the rotational barriers in various amides and related systems. mdpi.com For the trifluoroacetyl group, the strong inductive effect of the fluorine atoms may influence the height of the barrier compared to a standard acetyl group.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located and their energies calculated. This provides a quantitative measure of the reaction's activation energy, which is directly related to the reaction rate.

For example, if this compound were to undergo hydrolysis, computational modeling could be used to explore different possible pathways (e.g., acid-catalyzed vs. base-catalyzed). The calculations would involve identifying the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. The calculated activation energies for the different pathways would indicate which mechanism is more favorable. Furthermore, analysis of the transition state structures can provide detailed insight into the bond-making and bond-breaking processes that occur during the reaction. While specific studies on this molecule are not available, the methodologies are well-established for a wide range of organic reactions.

Transition State Analysis and Energy Profiles

There is currently no available research that details the transition state analysis or energy profiles of reactions involving this compound. Such studies would be invaluable for understanding the mechanisms of its formation, decomposition, or interaction with other molecules. Typically, these investigations would involve quantum mechanical calculations to identify the geometry of transition state structures and to calculate the activation energies, providing a quantitative measure of the kinetic barriers of a reaction.

Solvent Effects on Reactivity

The influence of solvents on the reactivity of this compound has not been documented in the scientific literature. Computational studies in this area would generally employ implicit or explicit solvent models to simulate how different solvent environments might affect the molecule's conformational preferences, reaction pathways, and energy barriers. This information is crucial for predicting how the compound will behave in a solution-phase chemical reaction.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational NMR Chemical Shift Prediction

No computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound have been found. Such predictions are a powerful tool for confirming the structure of a synthesized compound and for assigning specific signals in an experimental NMR spectrum. The process would typically involve geometry optimization of the molecule's conformers followed by the calculation of magnetic shielding tensors, which are then converted into chemical shifts.

Vibrational Frequency Calculations

Similarly, there are no available computational studies on the vibrational frequencies of this compound. These calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational modes with an experimental spectrum, researchers can gain insight into the molecule's structure and bonding.

Applications in Organic Synthesis and Chemical Research

1-(Trifluoroacetyl)-1,4-diazepane as a Versatile Building Block in Complex Molecule Synthesis

The 1,4-diazepane scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a trifluoroacetyl group on this scaffold enhances its utility, providing a handle for further chemical modification and imparting unique properties to the resulting molecules.

The 1,4-diazepane ring system is a key component in the synthesis of various fused heterocyclic systems. Research has demonstrated the synthesis of novel pyrazole (B372694) and indole-fused tetrahydro-1,4-diazepinones. ktu.edu In these syntheses, related 1,4-diazepine heterocycles have been shown to exhibit diverse biological properties, including antimalarial, antitumor, and antiviral activities. ktu.edu For instance, a 1,6,7,8-tetrahydropyrazolo[3,4-b] smolecule.comresearchgate.netdiazepine (B8756704) derivative has shown potential in treating malaria, while an 8,9-dihydro-7H-pyrimido[4,5-b] smolecule.comresearchgate.netdiazepine derivative inhibits the growth of an ovarian cancer cell line. ktu.edu

Another synthetic approach involves the use of N-propargylamines as versatile building blocks to construct the 1,4-diazepane core, highlighting the atom economy and shorter synthetic routes offered by this method. rsc.org Furthermore, facile and efficient methods for creating functionalized 1,4-benzodiazepine (B1214927) derivatives have been developed, for example, through the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to form azetidine-fused 1,4-benzodiazepine compounds. nih.gov These fused systems can then undergo ring-opening reactions to yield a variety of 1,4-benzodiazepine derivatives. nih.gov

Table 1: Examples of Synthesized Heterocyclic Systems from Diazepane Scaffolds

Base Scaffold Fused Heterocycle Synthetic Approach Potential Application Reference
Tetrahydro-1,4-diazepinone Pyrazole Alkylation with epichlorohydrin (B41342) followed by cyclization Antiviral, Antitumor ktu.edu
Tetrahydro-1,4-diazepinone Indole Two-step synthesis from indole-2-carboxylates Antiviral, Antitumor ktu.edu
N-Propargylamine 1,4-Diazepane Cyclization General N-heterocycle synthesis rsc.org
1-(2-bromobenzyl)azetidine-2-carboxamide Azetidine-fused 1,4-benzodiazepine Intramolecular cross-coupling Synthesis of functionalized 1,4-benzodiazepines nih.gov

The this compound molecule is well-suited for the generation of compound libraries for high-throughput screening. The secondary amine within the diazepane ring provides a reactive site for further functionalization. Acylation reactions with various acyl chlorides or anhydrides can be performed at this site, leading to a diverse array of amide derivatives. smolecule.com

This derivatization capability is crucial for creating libraries of related compounds with varied substituents, which can then be screened for biological activity. For example, a series of novel factor Xa inhibitors were developed using a 1,4-diazepane moiety designed to interact with the S4 aryl-binding domain of the enzyme's active site. nih.gov This highlights how the diazepane core can be systematically modified to optimize interaction with a biological target. The development of multi-component domino reactions further enhances the efficiency of creating diverse compound libraries based on heterocyclic scaffolds. nih.gov

Role in Methodological Development in Organic Chemistry

Beyond its use as a synthetic building block, this compound and related structures play a role in advancing the field of organic chemistry by providing platforms for studying reaction mechanisms and developing new synthetic methods.

The 1,4-diazepane framework is a useful scaffold for investigating the mechanistic details of organic reactions. For instance, the mechanism for the preparation of chlordiazepoxide, a well-known benzodiazepine (B76468), involves the rearrangement of a six-membered quinazoline (B50416) ring into the seven-membered diazepine ring. researchgate.net More specific studies have explored the mechanism of electrophilic chlorination of the 1,4-diazepine fragment. researchgate.net The predictable reactivity of the diazepane core, combined with the electronic influence of the trifluoroacetyl group, allows for detailed mechanistic investigations that can be applied to other complex molecular systems.

While this compound itself contains fluorine, the broader class of N-fluoro-daza-bicyclic compounds serves as a platform for developing new fluorinating reagents. A notable example is the family of "Selectfluor" reagents, which are 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts. rsc.org These are electrophilic fluorinating agents synthesized by the direct fluorination of the corresponding monoquaternary salts of 1,4-diazabicyclo[2.2.2]octane. rsc.org The study of such reagents provides insight into the design and application of new, selective fluorination methods, a critical area of research in medicinal and materials chemistry. The trifluoromethyl group in this compound itself imparts properties like increased lipophilicity and metabolic stability, which are often desired in drug candidates. smolecule.com

Advanced Materials and Supramolecular Chemistry Potential

The unique properties of fluorinated compounds suggest potential applications for this compound in the fields of advanced materials and supramolecular chemistry. The incorporation of fluorine can significantly alter the electronic properties, thermal stability, and crystalline structure of organic molecules.

Research into subporphyrinoid hybrids, which are complex macrocycles with unique material properties, demonstrates the potential for designing functional materials from nitrogen-containing heterocycles. researchgate.net The principles used to create these complex structures could be applied to diazepine-containing systems. The ability of the diazepane nitrogen atoms to participate in hydrogen bonding and coordination complexes, combined with the properties of the trifluoroacetyl group, makes this compound an interesting candidate for the construction of novel supramolecular assemblies and functional materials.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,6,7,8-tetrahydropyrazolo[3,4-b] smolecule.comresearchgate.netdiazepine
8,9-dihydro-7H-pyrimido[4,5-b] smolecule.comresearchgate.netdiazepine
N-propargylamines
1-(2-bromobenzyl)azetidine-2-carboxamides
Azetidine-fused 1,4-benzodiazepine
Chlordiazepoxide
1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts (Selectfluor)
1,4-diazabicyclo[2.2.2]octane

Ligand Design for Coordination Chemistry

The presence of two nitrogen atoms in the 1,4-diazepane ring makes it a bidentate ligand, capable of coordinating to metal centers. The trifluoroacetyl group significantly influences the electronic properties of the ligand, which in turn affects the stability and reactivity of the resulting metal complexes.

While specific research on the coordination complexes of this compound is not extensively documented in publicly available literature, the principles of coordination chemistry allow for predictions of its behavior. The secondary amine nitrogen is expected to be the primary coordination site, with the possibility of the carbonyl oxygen of the trifluoroacetyl group also participating in binding, especially with hard metal ions. The electron-withdrawing nature of the CF₃ group would modulate the Lewis basicity of the nitrogen atoms, influencing the strength of the metal-ligand bond.

Table 1: Potential Coordination Modes of this compound

Coordination ModeMetal Center InteractionPotential Metal Ions
MonodentateN4-H nitrogenLate transition metals (e.g., Pd, Pt)
Bidentate (N,N')N1 and N4 nitrogensEarly and late transition metals
Bidentate (N,O)N4-H nitrogen and Carbonyl oxygenHard Lewis acidic metals (e.g., Li, Mg)

The design of catalysts for various organic transformations is a key area where ligands based on this scaffold could be employed. The chirality of substituted diazepane rings could be exploited in asymmetric catalysis, with the trifluoroacetyl group fine-tuning the electronic environment of the catalytic center.

Exploration of Self-Assembly Properties

The study of how molecules spontaneously organize into ordered structures is a burgeoning field of chemical research. Fluorinated compounds, in particular, are known to exhibit unique non-covalent interactions, such as fluorous-fluorous interactions and orthogonal hydrogen bonding, which can drive self-assembly.

Table 2: Potential Intermolecular Interactions Driving Self-Assembly

Interaction TypeParticipating GroupsExpected Outcome
Hydrogen BondingN-H donor, C=O acceptorFormation of chains or dimers
Dipole-DipoleC-F bondsAlignment of molecules
van der WaalsHydrocarbon backboneClose packing of molecules

The ability to control the self-assembly of such molecules is crucial for the development of new materials with tailored properties, such as porous solids for gas storage or functional thin films. Further investigation into the crystal engineering of this compound is warranted to fully explore its potential in this area.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The practical application of 1-(Trifluoroacetyl)-1,4-diazepane is contingent upon the development of efficient and environmentally benign synthetic methodologies. Current approaches to the synthesis of the 1,4-diazepane core often involve multi-step procedures that may not be atom-economical or sustainable. nih.gov Future research should focus on developing greener synthetic pathways.

One promising avenue is the use of domino reactions, which allow for the construction of complex molecules from simple starting materials in a single operation, thereby reducing waste and improving efficiency. nih.gov For instance, a step- and atom-economical protocol for synthesizing 1,4-diazepanes from 1,2-diamines and alkyl 3-oxohex-5-enoates has been described, which in many cases can be performed under solvent-free conditions. nih.gov Adapting such methods for the synthesis of the 1,4-diazepane precursor to this compound could represent a significant advancement.

Furthermore, the choice of catalyst is crucial for developing sustainable synthetic methods. The use of earth-abundant and non-toxic metal catalysts, or even organocatalysts, is highly desirable. nih.gov For the subsequent trifluoroacetylation of the 1,4-diazepane, methods that avoid harsh reagents and minimize byproducts should be prioritized. While trifluoroacetic anhydride (B1165640) is a common reagent for this transformation, its high reactivity can lead to undesired side reactions. orgsyn.org Milder and more selective trifluoroacetylating agents, or catalytic methods for trifluoroacetylation using trifluoroacetic acid directly, could offer more sustainable alternatives. orgsyn.orggoogle.com The development of continuous flow processes for the synthesis of related diazepine (B8756704) structures, such as diazepam, highlights a potential direction for the scalable and high-purity production of this compound. frontiersin.org

Synthetic StrategyPotential AdvantagesKey Considerations
Domino ReactionsIncreased atom economy, reduced number of steps, less waste.Substrate scope, catalyst selection, reaction conditions.
Green CatalysisUse of non-toxic and abundant catalysts, milder reaction conditions.Catalyst stability and reusability.
Flow ChemistryImproved safety, scalability, and purity of the final product.Initial setup costs, optimization of flow parameters.
Mild TrifluoroacetylationImproved selectivity, avoidance of harsh reagents and byproducts.Reagent availability and cost.

Exploration of Novel Reactivity Patterns and Transformations

The presence of the trifluoroacetyl group is expected to significantly alter the reactivity of the 1,4-diazepane ring. This electron-withdrawing group will reduce the nucleophilicity of the nitrogen atom to which it is attached, potentially allowing for selective functionalization of the second nitrogen atom. Future research should systematically explore the reactivity of this compound in a variety of chemical transformations.

Investigating the N-alkylation and N-arylation reactions at the unprotected secondary amine would be a logical starting point. This would allow for the synthesis of a diverse library of derivatives with potentially interesting biological activities. The modified electronic properties of the diazepine ring may also open up novel reactivity patterns. For example, the trifluoroacetyl group could act as a temporary protecting group that can be removed under specific conditions, allowing for further derivatization. organic-chemistry.org

Furthermore, the exploration of ring-opening or ring-transformation reactions of this compound could lead to the discovery of new heterocyclic scaffolds. For instance, studies on related azetidine-fused 1,4-benzodiazepines have shown that the fused four-membered ring can be selectively opened by nucleophiles, leading to functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.govmdpi.com Similar strategies could be explored for the 1,4-diazepane ring of this compound, potentially leading to novel acyclic or larger ring systems.

Advanced Characterization Techniques for Dynamic Processes

The seven-membered 1,4-diazepane ring is conformationally flexible and can exist in various interconverting chair and boat conformations. The bulky and electron-withdrawing trifluoroacetyl group is expected to have a profound impact on the conformational equilibrium and the energy barriers for ring inversion. A thorough understanding of these dynamic processes is crucial for structure-based drug design.

Advanced characterization techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, will be invaluable for elucidating the conformational landscape of this compound. nih.gov Dynamic NMR (DNMR) studies can be employed to determine the rates of conformational exchange and the relative populations of different conformers. Two-dimensional NMR techniques, such as NOESY and ROESY, can provide information about through-space interactions and help to define the three-dimensional structure of the molecule in solution.

In addition to NMR, X-ray crystallography can provide precise information about the solid-state conformation of this compound and its derivatives. nih.gov Comparing the solid-state and solution-phase conformations can provide valuable insights into the factors that govern the molecule's shape. These experimental studies should be complemented by computational modeling to provide a more complete picture of the molecule's dynamic behavior.

TechniqueInformation GainedRelevance
Dynamic NMR (DNMR)Rates of conformational exchange, energy barriers, conformer populations.Understanding the flexibility and conformational preferences of the ring system.
2D NMR (NOESY/ROESY)Through-space proton-proton distances, definition of 3D structure in solution.Elucidating the solution-phase conformation.
X-ray CrystallographyPrecise solid-state conformation, bond lengths, and angles.Determining the preferred conformation in the solid state.

Computational Design and Prediction of Novel Derivatives

Computational chemistry offers powerful tools for the rational design and prediction of the properties of novel molecules. ijnrd.orgnih.gov In the context of this compound, computational methods can be employed to guide the synthesis of new derivatives with desired properties, such as enhanced biological activity or improved pharmacokinetic profiles.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of this compound and its derivatives. nih.gov These calculations can provide insights into the molecule's conformational preferences, reactivity, and spectroscopic properties. Molecular docking studies can be used to predict the binding modes of these compounds to specific biological targets, such as enzymes or receptors. nih.govrsc.org This information can be used to design new derivatives with improved binding affinity and selectivity.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a library of synthesized derivatives to identify the key structural features that are responsible for their biological activity. nih.gov This information can then be used to design new compounds with enhanced potency. The known effects of the trifluoromethyl group on properties like lipophilicity and metabolic stability can be leveraged in these computational models to design derivatives with improved drug-like properties. mdpi.com The integration of computational design with synthetic chemistry and biological evaluation will be a powerful strategy for accelerating the discovery of new bioactive compounds based on the this compound scaffold.

Computational MethodApplicationDesired Outcome
Density Functional Theory (DFT)Prediction of geometric and electronic properties.Understanding of conformational preferences and reactivity.
Molecular DockingPrediction of binding modes to biological targets.Design of derivatives with improved binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR)Identification of key structural features for biological activity.Design of new compounds with enhanced potency.
Molecular Dynamics (MD) SimulationsStudy of the dynamic behavior and interactions with biological targets over time.Understanding the stability of protein-ligand complexes. nih.gov

Q & A

Q. Basic Methodological Answer :

  • ¹H NMR : Key signals include resonances for diazepane protons (δ 2.1–3.5 ppm) and trifluoroacetyl carbonyl protons (if present). Splitting patterns (e.g., triplets or quintets) confirm ring conformation .
  • LC/MS : The molecular ion peak ([M+H]⁺) at m/z ~245–246 confirms the molecular weight. Fragmentation patterns help identify structural motifs like the trifluoroacetyl group .

How can contradictory NMR data arising from conformational isomerism be resolved?

Advanced Methodological Answer :
1,4-diazepane derivatives exhibit chair-boat ring interconversions, leading to split signals in NMR. To address this:

  • Use low-temperature NMR (e.g., −40°C) to "freeze" conformers and simplify splitting.
  • Apply 2D techniques (COSY, NOESY) to assign overlapping peaks.
  • Compare experimental data with computational predictions (DFT-based chemical shift calculations) to validate assignments .

How can density functional theory (DFT) guide the design of this compound derivatives?

Advanced Methodological Answer :
DFT calculations (e.g., B3LYP/6-31G*) predict:

  • Thermodynamic stability : Relative energies of conformers to prioritize synthetically accessible forms.
  • Reactivity : Fukui indices identify nucleophilic/electrophilic sites for functionalization.
  • Spectroscopic properties : Simulated IR and NMR spectra aid in structural validation .

What strategies are used to study structure-activity relationships (SAR) of 1,4-diazepane derivatives in receptor binding?

Q. Advanced Methodological Answer :

  • Substituent variation : Introduce groups (e.g., aryl, trifluoromethyl) at the 1-position and assess binding affinity via radioligand assays. For example, 3-cyanophenyl derivatives showed enhanced D3 receptor selectivity .
  • Conformational analysis : Use X-ray crystallography (e.g., ) or molecular docking to correlate ring flexibility with bioactivity.
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with trifluoroacetyl groups) using software like Schrödinger’s Glide .

How is the thermal stability of this compound evaluated for application in energetic materials?

Q. Advanced Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperatures (T₀) and exothermic peaks.
  • Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating. Recent studies on nitro-substituted diazepanes reported T₀ > 200°C, suggesting moderate thermal stability.
  • Impact sensitivity tests : Use a BAM drop-hammer apparatus to assess safety profiles for energetic applications .

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Reactant of Route 1
Reactant of Route 1
1-(Trifluoroacetyl)-1,4-diazepane
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Reactant of Route 2
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